

The Molecular Landscape of Glycyclamide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Glycyclamide

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Foreword

Glycyclamide, a first-generation sulfonylurea, has played a significant role in the therapeutic landscape of type 2 diabetes mellitus. While newer generations of sulfonylureas and other anti-diabetic agents have since been developed, a comprehensive understanding of **Glycyclamide**'s molecular structure and function remains crucial for researchers in pharmacology, drug discovery, and metabolic diseases. This technical guide provides an in-depth exploration of **Glycyclamide**, focusing on its core molecular attributes, mechanism of action, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this archetypal sulfonylurea.

Molecular Structure and Chemical Properties

Glycyclamide, with the IUPAC name 1-cyclohexyl-3-(4-methylphenyl)sulfonylurea, is a sulfonylurea compound characterized by a central urea moiety linked to a cyclohexyl group and a p-tolylsulfonyl group.^{[1][2]} Its chemical formula is C₁₄H₂₀N₂O₃S, and it has a molecular weight of approximately 296.39 g/mol.^[1]

The molecular structure of **Glycyclamide** is pivotal to its function. The sulfonylurea core is the primary pharmacophore responsible for its hypoglycemic activity, while the cyclohexyl and p-tolyl substituents influence its potency, pharmacokinetics, and binding affinity to its molecular target.

Table 1: Physicochemical Properties of **Glycyclamide**

Property	Value	Reference
IUPAC Name	1-cyclohexyl-3-(4-methylphenyl)sulfonylurea	[1][2]
Synonyms	Tolhexamide, Tolcyclamide, Gliciclamide, Cyclamide	[3][4][5]
CAS Number	664-95-9	[4][5]
Molecular Formula	C14H20N2O3S	[1][5]
Molecular Weight	296.39 g/mol	[1]
Melting Point	174-176 °C	[5]
Water Solubility	18.36 mg/L (at 37 °C)	[5]
pKa	5.50 (estimated)	[5]

Mechanism of Action: Modulating Insulin Secretion

Glycyclamide exerts its primary therapeutic effect by stimulating insulin secretion from pancreatic β -cells. This action is mediated through its specific interaction with the ATP-sensitive potassium (KATP) channel, a crucial component in the glucose-sensing machinery of these cells.

The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits. Under basal glucose conditions, these channels are open, allowing potassium efflux and maintaining the β -cell in a hyperpolarized state, which prevents insulin release.

Glycyclamide, like other sulfonylureas, binds with high affinity to the SUR1 subunit of the KATP channel. This binding event induces a conformational change in the channel complex, leading to its closure. The subsequent reduction in potassium efflux results in the depolarization of the β -cell membrane. This depolarization triggers the opening of voltage-dependent calcium channels, leading to an influx of extracellular calcium. The rise in

intracellular calcium concentration is the primary stimulus for the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.

Figure 1. Signaling pathway of **Glycyclamide**-induced insulin secretion.

Quantitative Pharmacological Data

Specific quantitative data for **Glycyclamide**, such as binding affinity (K_i), half-maximal inhibitory concentration (IC_{50}), and half-maximal effective concentration (EC_{50}), are not extensively reported in publicly available literature. This is likely due to its status as an older, first-generation sulfonylurea that has been superseded in research and clinical practice by newer agents. However, to provide a comparative context for researchers, the following tables summarize typical quantitative data for other well-characterized sulfonylureas.

Table 2: Comparative Binding Affinities (K_i) and IC_{50} Values for KATP Channel Inhibition by Sulfonylureas

Compound	Target	K_i (nM)	IC_{50} (nM)	Organism/Cell Line	Reference
Glibenclamide	SUR1/Kir6.2	~0.1 - 1	~1 - 10	Rat β -cells, COS cells	Generic Data
Glipizide	SUR1/Kir6.2	~1 - 10	~10 - 50	Rat β -cells, HIT-T15 cells	Generic Data
Gliclazide	SUR1/Kir6.2	~10 - 50	~50 - 200	Rat β -cells, MIN6 cells	Generic Data
Glycyclamide	SUR1/Kir6.2	Data not available	Data not available		

Table 3: Comparative EC_{50} Values for Insulin Secretion and Pharmacokinetic Parameters of Sulfonylureas

Compound	EC50 for Insulin Secretion (nM)	Bioavailability (%)	Protein Binding (%)	Elimination Half-life (h)	Reference
Glibenclamide	~10 - 100	>90	>99	10	Generic Data
Glipizide	~50 - 200	>90	>98	2 - 4	Generic Data
Gliclazide	~100 - 500	>95	~94	10 - 12	Generic Data
Glycyclamide	Data not available	Data not available	Data not available	Data not available	

Experimental Protocols

The characterization of **Glycyclamide** and other sulfonylureas involves a range of in vitro and electrophysiological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for SUR1

This assay quantifies the binding affinity of a compound to the sulfonylurea receptor (SUR1).

Materials:

- Membrane preparations from cells expressing SUR1 (e.g., INS-1E cells, or transfected HEK293 cells).
- Radiolabeled sulfonylurea (e.g., [³H]Glibenclamide).
- Unlabeled **Glycyclamide** or other competing ligands.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation counter and scintillation fluid.

Procedure:

- Prepare a series of dilutions of unlabeled **Glycyclamide**.
- In a reaction tube, combine the cell membrane preparation, a fixed concentration of [³H]Glibenclamide, and varying concentrations of unlabeled **Glycyclamide**.
- For determining non-specific binding, use a high concentration of an unlabeled sulfonylurea (e.g., 10 μ M Glibenclamide).
- Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
- Analyze the data using non-linear regression to determine the K_i or IC_{50} value of **Glycyclamide**.

In Vitro Insulin Secretion Assay

This assay measures the ability of a compound to stimulate insulin release from pancreatic β -cells or isolated islets.

Materials:

- Pancreatic islets isolated from rodents or a suitable β -cell line (e.g., MIN6, INS-1E).
- Krebs-Ringer bicarbonate (KRB) buffer supplemented with appropriate glucose concentrations (basal and stimulatory).
- **Glycyclamide** solutions at various concentrations.

- Insulin ELISA kit.
- Multi-well culture plates.
- Incubator (37°C, 5% CO₂).

Procedure:

- Culture the β -cells or isolated islets in multi-well plates.
- Pre-incubate the cells in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.
- Replace the pre-incubation buffer with fresh KRB buffer containing either low glucose, high glucose (e.g., 16.7 mM), or low glucose supplemented with varying concentrations of **Glycylamide**.
- Incubate for a defined period (e.g., 1-2 hours) at 37°C.
- Collect the supernatant from each well.
- Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
- Normalize the insulin secretion to the total protein content or DNA content of the cells in each well.
- Plot the dose-response curve to determine the EC₅₀ of **Glycylamide** for insulin secretion.

Figure 2. General workflow for an in vitro insulin secretion assay.

Electrophysiology (Patch-Clamp)

This technique directly measures the activity of the KATP channel and its modulation by **Glycylamide**.

Materials:

- Pancreatic β -cells or a cell line expressing the KATP channel.

- Patch-clamp rig (amplifier, micromanipulator, microscope).
- Glass micropipettes.
- Extracellular and intracellular solutions.
- **Glycyclamide** solution.

Procedure:

- Prepare isolated β -cells for patch-clamp recording.
- Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.
- Establish a whole-cell or inside-out patch configuration.
- Record the KATP channel currents under basal conditions.
- Perfuse the cell with a solution containing **Glycyclamide** at various concentrations.
- Measure the inhibition of the KATP channel current in response to **Glycyclamide**.
- Analyze the current recordings to determine the dose-dependent inhibition and calculate the IC50.

Conclusion

Glycyclamide serves as a foundational molecule for understanding the pharmacology of sulfonylureas. Its well-defined structure and clear mechanism of action, centered on the inhibition of the pancreatic β -cell KATP channel, provide a valuable model for the study of insulin secretagogues. While specific quantitative data for **Glycyclamide** is sparse in contemporary literature, the experimental protocols and comparative data presented in this guide offer a robust framework for its further investigation. A thorough understanding of **Glycyclamide**'s molecular and functional properties remains essential for researchers dedicated to advancing the field of diabetes therapeutics and ion channel pharmacology.

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